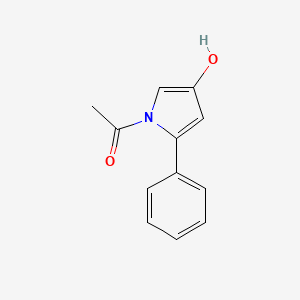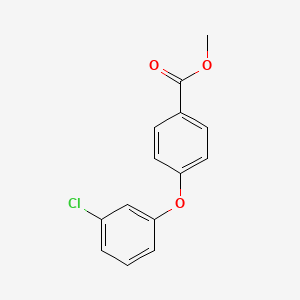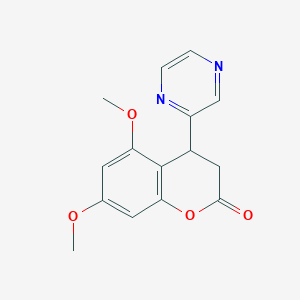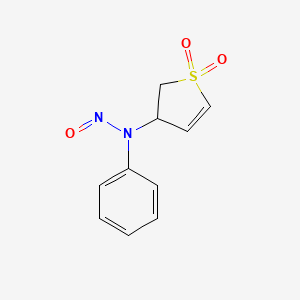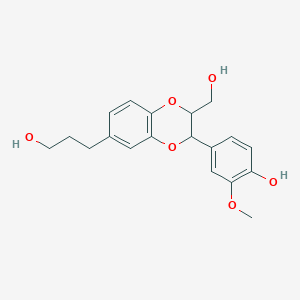
3,7'-Epoxy-4,8'-oxyneolignan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7’-Epoxy-4,8’-oxyneolignan: is a natural compound belonging to the neolignan class It features a unique structure, combining elements of both lignans and neolignans
Chemical Structure: It consists of a 2,3-dihydro-1,4-benzodioxine ring with specific substitutions
Preparation Methods
Synthetic Routes::
- While 3,7’-Epoxy-4,8’-oxyneolignan can be isolated from natural sources (such as the leaves of Juniperus chinensis), synthetic methods are also employed.
- One common synthetic route involves the cyclization of suitable precursors to form the 2,3-dihydro-1,4-benzodioxine ring, followed by selective functionalization at the appropriate positions.
- Industrial-scale production methods may vary, but they often rely on efficient synthetic routes to obtain sufficient quantities of the compound.
Chemical Reactions Analysis
Reactivity: undergoes various reactions due to its functional groups.
Common Reactions:
Reagents and Conditions: Specific reagents (e.g., oxidants, reducing agents) and reaction conditions (solvents, temperatures) play crucial roles.
Major Products: These reactions yield derivatives with altered functional groups, affecting biological activity.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic modifications.
Biology: Investigating its interactions with enzymes, receptors, and cellular pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or antioxidant effects.
Industry: Utilization in the synthesis of bioactive compounds or as a starting material.
Mechanism of Action
Targets: It may interact with specific proteins, receptors, or enzymes.
Pathways: Activation or inhibition of signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other neolignans or related compounds.
Similar Compounds: Some related compounds include
Properties
IUPAC Name |
4-[2-(hydroxymethyl)-6-(3-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-23-16-10-13(5-6-14(16)22)19-18(11-21)24-15-7-4-12(3-2-8-20)9-17(15)25-19/h4-7,9-10,18-22H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGYMSTWHUFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)CCCO)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
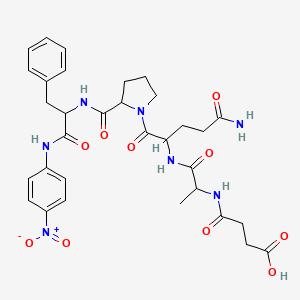
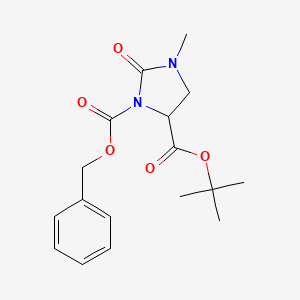
![4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12113287.png)
![1-(Furan-2-ylmethyl)-1-[(3-methylthiophen-2-yl)methyl]-3-phenylurea](/img/structure/B12113291.png)
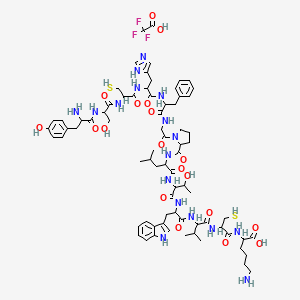

![4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12113303.png)
![1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-](/img/structure/B12113317.png)
